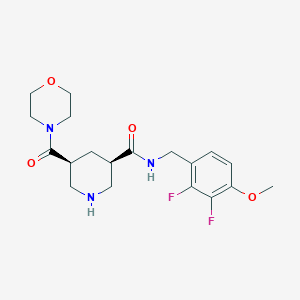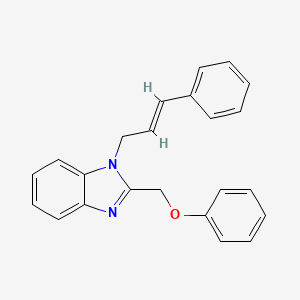
(3R*,5S*)-N-(2,3-difluoro-4-methoxybenzyl)-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R*,5S*)-N-(2,3-difluoro-4-methoxybenzyl)-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H25F2N3O4 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.18131261 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Structure Analysis
The synthesis and structural elucidation of compounds related to (3R*,5S*)-N-(2,3-difluoro-4-methoxybenzyl)-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide are crucial in the development of potential pharmaceuticals. A study presented the synthesis of benzamide derivatives, including structures similar to the compound of interest, highlighting their potential applications in identifying binding sites for allosteric modulators of receptors. These compounds were evaluated for their anti-fatigue effects, indicating a broader application in therapeutic research (Wu et al., 2014).
Antimicrobial and Antiproliferative Activities
Research into derivatives of this compound has shown antimicrobial properties. A study on novel 1,2,4-triazole derivatives, including those with morpholine or methyl piperazine components, demonstrated good or moderate activities against a range of microorganisms, suggesting the potential for these compounds in antimicrobial therapy (Bektaş et al., 2010). Additionally, compounds with morpholino groups have been investigated for their antiproliferative activities, indicating their utility in cancer research. A particular study synthesized a compound with a structure similar to the one of interest, showing significant inhibitory activity against cancer cell lines, thereby supporting the potential use of these derivatives in cancer therapy (Lu et al., 2021).
Biological Imaging and Disease Research
Compounds analogous to this compound are also of interest in the development of imaging agents for diseases like Parkinson's disease. The synthesis of [11C]HG-10-102-01, a compound designed for PET imaging of the LRRK2 enzyme in Parkinson's disease, illustrates the potential of such derivatives in biomedical imaging and diagnostics (Wang et al., 2017).
Properties
IUPAC Name |
(3R,5S)-N-[(2,3-difluoro-4-methoxyphenyl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2N3O4/c1-27-15-3-2-12(16(20)17(15)21)11-23-18(25)13-8-14(10-22-9-13)19(26)24-4-6-28-7-5-24/h2-3,13-14,22H,4-11H2,1H3,(H,23,25)/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCCJUKFOUPMKF-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC(=O)C2CC(CNC2)C(=O)N3CCOCC3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)CNC(=O)[C@@H]2C[C@@H](CNC2)C(=O)N3CCOCC3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5591266.png)
![2-ethyl-4-phenyl-9-(3-pyridinylmethyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5591271.png)
![N-ethyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5591275.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5591278.png)
![2-[3-ethyl-3-(hydroxymethyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5591284.png)
![4-{4-[4-(phenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5591303.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5591311.png)
![3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate](/img/structure/B5591318.png)
![ethyl 4-[4-(acetylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5591323.png)
![4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}thiomorpholine](/img/structure/B5591335.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5591336.png)
![2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B5591353.png)
![2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-3,5,7-trimethyl-1H-indole](/img/structure/B5591360.png)

